molecular formula C15H16N2O3S B439704 4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide CAS No. 315675-44-6

4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide

Cat. No.: B439704
CAS No.: 315675-44-6
M. Wt: 304.4g/mol
InChI Key: MLHWEUPZZBVNIX-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a phenoxyacetamido group and a carboxamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia or an amine to form the final carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen atoms or other electrophilic groups on the thiophene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    2-(2-Phenoxyacetamido)-4,5-dimethylthiophene-3-carboxamide: Similar structure with slight variations in the positioning of substituents.

Uniqueness

4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyacetamido group enhances its potential bioactivity, while the thiophene ring provides stability and versatility in chemical reactions .

Properties

IUPAC Name

4,5-dimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-10(2)21-15(13(9)14(16)19)17-12(18)8-20-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHWEUPZZBVNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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